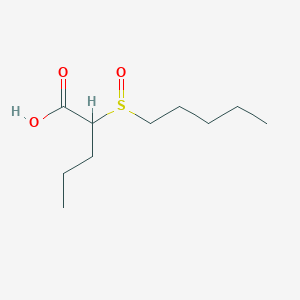
2-(Pentane-1-sulfinyl)pentanoicacid
Description
2-(Pentane-1-sulfinyl)pentanoic acid is a sulfur-containing carboxylic acid derivative characterized by a pentanoic acid backbone substituted at the second carbon with a pentane-1-sulfinyl group (-S(O)C₅H₁₁). Its molecular formula is C₁₀H₂₀O₃S, with a molecular weight of 220.33 g/mol. This compound is structurally distinct due to its extended carbon chain (10 carbons total) and the moderate electron-withdrawing nature of the sulfinyl moiety, which may influence acidity, solubility, and biological interactions .
Properties
Molecular Formula |
C10H20O3S |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-pentylsulfinylpentanoic acid |
InChI |
InChI=1S/C10H20O3S/c1-3-5-6-8-14(13)9(7-4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12) |
InChI Key |
PGPYDLNZWYQJOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)C(CCC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentane-1-sulfinyl)pentanoic acid typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of 2-(Pentane-1-thio)pentanoic acid using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of 2-(Pentane-1-sulfinyl)pentanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing robust oxidizing agents and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Pentane-1-sulfinyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dichloromethane, ethanol, water
Major Products
Oxidation: 2-(Pentane-1-sulfonyl)pentanoic acid
Reduction: 2-(Pentane-1-thio)pentanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Pentane-1-sulfinyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Pentane-1-sulfinyl)pentanoic acid involves its interaction with molecular targets through its sulfinyl group. This group can participate in redox reactions, forming reactive intermediates that can interact with various biomolecules. The sulfinyl group can also act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to engage in diverse chemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between 2-(pentane-1-sulfinyl)pentanoic acid and related compounds:
| Compound Name | Molecular Formula | Substituent | Sulfur Oxidation State | Carbon Chain Length | Potential Applications |
|---|---|---|---|---|---|
| 2-(Pentane-1-sulfinyl)pentanoic acid | C₁₀H₂₀O₃S | Pentane-1-sulfinyl (S=O) | +4 | 10 (5 main + 5 substituent) | Enzyme inhibition, asymmetric synthesis |
| 2-(Pentane-1-sulfonyl)acetic acid | C₇H₁₄O₄S | Pentane-1-sulfonyl (SO₂) | +6 | 7 (2 main + 5 substituent) | Chemical synthesis, catalysis |
| 5-(2-Aminoimidazol-1-yl)pentanoic acid | C₈H₁₃N₃O₂ | 2-Aminoimidazol-1-yl | N/A | 8 (5 main + 3 substituent) | Arginase I inhibition (e.g., A1P) |
Key Observations:
- Sulfur Oxidation State : The sulfinyl group (+4) in the target compound is less oxidized than the sulfonyl group (+6) in 2-(pentane-1-sulfonyl)acetic acid, reducing its electron-withdrawing effect. This may result in a weaker acidity (pKa) compared to sulfonyl-containing analogues .
- Functional Group Diversity: Aminoimidazole-substituted pentanoic acids (e.g., A1P) exhibit arginase I inhibition due to nitrogen-rich heterocycles, whereas sulfinyl/sulfonyl groups may interact with metalloenzymes via sulfur-oxygen coordination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


